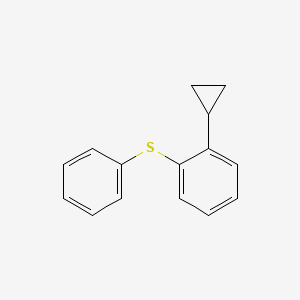

1-Cyclopropyl-2-(phenylsulfanyl)benzene

Description

Structure

3D Structure

Properties

CAS No. |

75850-33-8 |

|---|---|

Molecular Formula |

C15H14S |

Molecular Weight |

226.3 g/mol |

IUPAC Name |

1-cyclopropyl-2-phenylsulfanylbenzene |

InChI |

InChI=1S/C15H14S/c1-2-6-13(7-3-1)16-15-9-5-4-8-14(15)12-10-11-12/h1-9,12H,10-11H2 |

InChI Key |

PJTVXSHXEPOAJJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=CC=CC=C2SC3=CC=CC=C3 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Cyclopropyl 2 Phenylsulfanyl Benzene

Retrosynthetic Strategies and Precursor Design

Carbon-Sulfur (C-S) Bond Disconnection: This is the most common approach for diaryl sulfide (B99878) synthesis. Disconnecting the bond between the sulfur atom and the cyclopropyl-substituted benzene (B151609) ring leads to two key precursors: a cyclopropylbenzene (B146485) derivative activated for nucleophilic substitution or cross-coupling (e.g., 1-halo-2-cyclopropylbenzene ) and a phenylsulfur species (e.g., thiophenol or its corresponding salt). This strategy offers high regiochemical control as the substitution pattern is pre-determined on the aromatic ring.

Carbon-Cyclopropyl (C-C) Bond Disconnection: An alternative disconnection breaks the bond between the benzene ring and the cyclopropyl (B3062369) group. This approach identifies a diaryl sulfide precursor, such as 2-halophenyl phenyl sulfide , and a cyclopropylating agent, like cyclopropylboronic acid or a cyclopropyl Grignard reagent. This strategy is particularly useful if the diaryl sulfide core is more readily available than the cyclopropylbenzene precursor.

The selection of a particular strategy depends on the commercial availability of starting materials and the desired efficiency of the synthetic route. For laboratory-scale synthesis, the C-S bond disconnection is often preferred due to the wide availability of methods for C-S cross-coupling.

Transition Metal-Catalyzed Carbon-Sulfur Bond Formation Approaches

Transition metal catalysis provides powerful and versatile tools for forming the crucial carbon-sulfur bond in 1-Cyclopropyl-2-(phenylsulfanyl)benzene with high efficiency and functional group tolerance. Palladium, copper, and nickel complexes are the most prominent catalysts employed for this transformation.

Palladium-catalyzed cross-coupling reactions, particularly Buchwald-Hartwig-type amination analogues, are highly effective for the synthesis of diaryl sulfides. These reactions typically involve the coupling of an aryl halide or triflate with a thiol in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. For the synthesis of this compound, the reaction would couple 1-halo-2-cyclopropylbenzene with thiophenol. The choice of ligand is critical for achieving high yields, with bulky, electron-rich phosphine ligands such as Xantphos or BrettPhos often providing the best results.

Table 1: Representative Conditions for Palladium-Catalyzed Synthesis

| Catalyst Precursor | Ligand | Base | Solvent | Typical Temperature |

|---|---|---|---|---|

| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene or Dioxane | 80-110 °C |

| Pd(OAc)₂ | BrettPhos | K₃PO₄ | t-BuOH | 100 °C |

Copper-catalyzed methods, modern variations of the classic Ullmann condensation, are a cost-effective alternative to palladium for C-S bond formation. These reactions can couple aryl halides with thiols, often using copper(I) or copper(II) salts as catalysts. beilstein-journals.org The addition of a ligand, such as 1,10-phenanthroline (B135089) or 2,2'-bipyridine, can significantly accelerate the reaction and improve yields. beilstein-journals.org The synthesis of aryl cyclopropyl sulfides has been reported using copper(II) acetate, showcasing the utility of copper in related transformations. beilstein-journals.orgnih.gov This methodology can be adapted for the synthesis of this compound from 1-halo-2-cyclopropylbenzene and thiophenol.

Table 2: Representative Conditions for Copper-Catalyzed Synthesis

| Copper Source | Ligand | Base | Solvent | Typical Temperature |

|---|---|---|---|---|

| CuI | 1,10-Phenanthroline | Cs₂CO₃ | DMF or Dioxane | 100-140 °C |

| Cu(OAc)₂ | 2,2'-Bipyridine | K₂CO₃ | Dichloroethane | 70-100 °C |

Nickel catalysts have emerged as a more economical and sustainable option for cross-coupling reactions. Nickel-based systems can effectively catalyze the formation of C-S bonds between aryl halides and thiols, often under milder conditions than copper. These reactions typically employ a nickel(II) salt, such as NiCl₂, in combination with a phosphine ligand and a base. Nickel catalysis is particularly advantageous for coupling challenging substrates, including electron-rich aryl chlorides.

Table 3: Representative Conditions for Nickel-Mediated Synthesis

| Nickel Source | Ligand | Base | Solvent | Typical Temperature |

|---|---|---|---|---|

| NiCl₂(PPh₃)₂ | (none added) | K₂CO₃ | t-BuOH/H₂O | 80 °C |

| Ni(cod)₂ | dppf | NaOt-Bu | Toluene | 90-110 °C |

Strategies Involving Sulfenylation of Cyclopropylbenzene Derivatives

An alternative to cross-coupling involves the direct sulfenylation of the cyclopropylbenzene ring. This approach falls under the category of electrophilic aromatic substitution. The cyclopropyl group is an activating, ortho-, para-directing group. Therefore, reacting cyclopropylbenzene with an electrophilic sulfur reagent, such as phenylsulfenyl chloride (PhSCl) or diphenyl disulfide (PhSSPh) in the presence of a Lewis acid (e.g., AlCl₃) or a Brønsted acid, would introduce the phenylsulfanyl group onto the ring.

However, this method suffers from a significant lack of regioselectivity. The reaction will inevitably produce a mixture of the desired ortho-isomer (this compound) and the para-isomer (1-Cyclopropyl-4-(phenylsulfanyl)benzene), with the potential for di-substituted byproducts. The separation of these isomers can be challenging, making this route less favorable for the specific synthesis of the pure ortho-isomer.

Regioselective Synthesis of this compound Isomers

Achieving high regioselectivity is paramount for the unambiguous synthesis of this compound. As discussed, direct sulfenylation of cyclopropylbenzene is non-selective. In contrast, transition metal-catalyzed cross-coupling reactions provide a definitive solution for controlling the isomer outcome.

The key to a regioselective synthesis is to use a starting material where the desired 1,2-substitution pattern is already established. The most reliable strategies are:

Coupling of 1-Halo-2-cyclopropylbenzene with Thiophenol: This is the most direct and regiochemically precise method. Starting with a precursor like 1-bromo-2-cyclopropylbenzene (B1281010) or 1-iodo-2-cyclopropylbenzene ensures that the incoming phenylsulfanyl group can only attach at the C-1 position, yielding exclusively the 1,2-isomer.

Coupling of 2-Halophenyl Phenyl Sulfide with a Cyclopropylating Agent: This alternative strategy also guarantees the correct regiochemistry. A precursor such as 2-bromophenyl phenyl sulfide is coupled with a cyclopropyl source, for instance, cyclopropylboronic acid in a Suzuki-Miyaura cross-coupling reaction. nih.gov This palladium-catalyzed reaction would form the C-C bond at the pre-defined ortho position, leading to the desired product without isomeric impurities.

By employing these cross-coupling strategies, the formation of undesired meta- and para-isomers is completely avoided, eliminating the need for complex purification procedures and ensuring the efficient synthesis of the target molecule.

Sustainable and Green Chemistry Approaches in Synthesis

The development of sustainable and green synthetic routes to complex organic molecules is a paramount goal in modern chemistry, driven by the need to minimize environmental impact, reduce waste, and enhance efficiency. While specific green chemistry protocols for the direct synthesis of this compound are not extensively documented, the principles of sustainable synthesis can be applied to its constituent bond formations: the C–S cross-coupling to form the aryl sulfide linkage and the cyclopropanation of the aromatic ring. This section explores potential sustainable and green chemistry approaches that could be adapted for the synthesis of this target molecule, drawing upon recent advancements in photocatalysis, microwave-assisted synthesis, and biocatalysis for analogous transformations.

Green Alternatives for C–S Cross-Coupling

The formation of the carbon-sulfur bond in this compound traditionally relies on transition-metal-catalyzed cross-coupling reactions. Green chemistry initiatives in this area focus on replacing hazardous reagents, minimizing catalyst loading, utilizing benign solvents, and employing alternative energy sources.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful and sustainable tool for C–S bond formation. This method often proceeds under mild, room-temperature conditions, reducing the energy consumption associated with traditional thermal heating. For instance, photocatalytic systems can enable the coupling of aryl halides with thiols using organic dyes or metal complexes as catalysts. These reactions can be performed in greener solvents, and in some cases, are tolerant of a wide range of functional groups, which could be advantageous when dealing with the potentially reactive cyclopropyl moiety. Research has demonstrated the utility of this approach for various substituted aryl halides, suggesting its potential applicability to a precursor like 2-cyclopropyl-halobenzene.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate C–S cross-coupling reactions, often leading to higher yields in shorter reaction times compared to conventional heating. beilstein-journals.org This efficiency can contribute to a more sustainable process by reducing energy consumption. Microwave-assisted protocols have been successfully employed for the synthesis of sterically hindered aryl sulfides, which is relevant to the synthesis of this compound where the cyclopropyl group imposes steric bulk around the reaction center. researchgate.net Copper-catalyzed, microwave-assisted C–S coupling reactions in environmentally benign solvents like water or polyethylene (B3416737) glycol (PEG) represent a particularly green approach. rsc.org

Biocatalysis: The use of enzymes for C–S bond formation is a burgeoning area of green chemistry. While still in development for complex small molecules, enzymatic approaches offer the potential for high selectivity under mild, aqueous conditions. Enzymes such as glutathione (B108866) S-transferases are known to catalyze the formation of C–S bonds in biological systems. acs.orgacs.org Future research may lead to engineered enzymes capable of catalyzing the synthesis of aryl sulfides like this compound, offering a highly sustainable and environmentally friendly synthetic route.

Sustainable Cyclopropanation Methods

The introduction of the cyclopropyl group onto the benzene ring is another key synthetic step where green chemistry principles can be applied. Traditional cyclopropanation methods often involve hazardous reagents like diazomethane (B1218177) or reactive carbenoids.

Visible-Light-Mediated Cyclopropanation: Similar to C–S coupling, photocatalysis offers a green alternative for cyclopropanation. Metal-free, visible-light-mediated cyclopropanation of arenes has been reported, providing a pathway to norcaradiene structures which can rearrange to the desired cyclopropylarene. acs.org This approach avoids the use of transition metal catalysts and often proceeds under mild conditions. The substrate scope of these reactions includes various substituted arenes, indicating that a phenylsulfanyl-substituted benzene could potentially undergo this transformation. acs.orgacs.org

Enzymatic Cyclopropanation: Biocatalytic cyclopropanation is a rapidly advancing field that utilizes enzymes, such as engineered cytochrome P450s or myoglobins, to catalyze the stereoselective formation of cyclopropane (B1198618) rings. nih.govau.dkwpmucdn.com These reactions typically proceed in aqueous media under ambient temperature and pressure, representing a significant improvement in sustainability over many traditional chemical methods. The substrate scope of these biocatalysts is continually being expanded through directed evolution, and it is conceivable that enzymes could be developed to act on substituted aromatic substrates to generate cyclopropylarenes. nih.gov

Microwave-Assisted Cyclopropanation: Microwave assistance can also be applied to cyclopropanation reactions to enhance reaction rates and yields. While less common than for cross-coupling reactions, microwave-assisted cyclopropanation can reduce reaction times and energy consumption. For instance, microwave irradiation has been used to facilitate the synthesis of various substituted cyclopropanes. mdpi.com

The following table summarizes potential green chemistry approaches for the synthesis of precursors to this compound, based on analogous reactions reported in the literature.

| Reaction Type | Green Approach | Catalyst/Conditions | Potential Advantages |

| C–S Cross-Coupling | Photocatalysis | Organic Dye/Visible Light | Mild conditions, low energy, avoids heavy metals |

| Microwave-Assisted | CuI / Green Solvents (e.g., water, PEG) | Rapid reaction times, reduced energy use, benign solvents | |

| Biocatalysis | Engineered Enzymes | High selectivity, aqueous media, ambient conditions | |

| Cyclopropanation | Visible-Light-Mediated | Metal-free / Visible Light | Avoids transition metals, mild conditions |

| Enzymatic | Engineered Heme Proteins (e.g., P450) | High stereoselectivity, aqueous media, sustainable | |

| Microwave-Assisted | Various catalysts | Reduced reaction times, improved efficiency |

Reactivity and Mechanistic Investigations of 1 Cyclopropyl 2 Phenylsulfanyl Benzene

Reactions Involving the Phenylsulfanyl Moiety

The phenylsulfanyl group, an aryl thioether, is anticipated to undergo a range of transformations centered around the sulfur atom and the carbon-sulfur bonds.

Oxidation and Reduction Processes of the Sulfur Atom

The sulfur atom in the phenylsulfanyl group of 1-Cyclopropyl-2-(phenylsulfanyl)benzene is susceptible to oxidation to form the corresponding sulfoxide (B87167) and sulfone. Common oxidizing agents such as hydrogen peroxide or peroxy acids are typically employed for these transformations. The reaction proceeds in a stepwise manner, with the sulfoxide being an intermediate on the pathway to the sulfone.

Conversely, the reduction of the oxidized forms (sulfoxide or sulfone) back to the sulfide (B99878) is also a feasible process. Reagents like lithium aluminum hydride are effective for the reduction of sulfoxides to sulfides.

Table 1: Expected Oxidation and Reduction Reactions of the Sulfur Atom

| Transformation | Reagent Example | Expected Product |

| Sulfide to Sulfoxide | Hydrogen Peroxide (H₂O₂) | 1-Cyclopropyl-2-(phenylsulfinyl)benzene |

| Sulfoxide to Sulfone | Peroxyacetic acid (CH₃CO₃H) | 1-Cyclopropyl-2-(phenylsulfonyl)benzene |

| Sulfoxide to Sulfide | Lithium Aluminum Hydride (LiAlH₄) | This compound |

Nucleophilic and Electrophilic Transformations at the Sulfur Center

The sulfur atom in this compound can act as a nucleophile, reacting with electrophiles. For instance, alkylation of the sulfur atom with alkyl halides would lead to the formation of a sulfonium (B1226848) salt.

While direct nucleophilic substitution at the dicoordinate sulfur of a simple thioether is uncommon, such reactions are more plausible for the corresponding sulfonium salts, where a substituent on the sulfur can act as a leaving group. Generally, nucleophilic substitution reactions at tetracoordinate sulfur, such as in sulfonyl derivatives, are well-established.

C-S Bond Cleavage Reactions

The carbon-sulfur bonds in this compound can be cleaved under various conditions. Reductive cleavage, for example, using dissolving metal reductions (e.g., sodium in liquid ammonia) or certain transition metal catalysts, can break the C-S bond, leading to the formation of cyclopropylbenzene (B146485) and thiophenol derivatives. Photochemical C-S bond cleavage is also a known reaction for alkyl and benzyl (B1604629) sulfides, often proceeding through a homolytic mechanism to generate radical intermediates.

Reactions Involving the Cyclopropyl (B3062369) Group

The cyclopropyl group is a strained three-membered ring that can undergo unique transformations, primarily involving ring-opening or functionalization while retaining the ring structure.

Cyclopropyl Ring-Opening Transformations

The high ring strain of the cyclopropane (B1198618) ring (approximately 27 kcal/mol) makes it susceptible to ring-opening reactions under various conditions, including electrophilic, nucleophilic, and radical pathways. For aryl-substituted cyclopropanes, ring-opening can be facilitated by reagents that can stabilize the resulting intermediates.

For instance, treatment with strong acids or Lewis acids can lead to the formation of a carbocationic intermediate, which can then be trapped by a nucleophile. The regioselectivity of the ring-opening would be influenced by the electronic effects of the phenylsulfanyl substituent. Radical-mediated ring-opening is another possibility, which can be initiated by radical initiators or photochemically.

Table 2: Potential Cyclopropyl Ring-Opening Reactions

| Reagent/Condition | Intermediate Type | Potential Product Class |

| Strong Acid (e.g., HBr) | Carbocation | Halogenated alkylbenzene |

| Radical Initiator (e.g., AIBN) | Radical | Functionalized alkylbenzene |

| Transition Metal Catalyst | Metallacycle | Varies with catalyst and reagents |

Functionalization of the Cyclopropyl Ring System

While ring-opening is a common fate for the cyclopropyl group, functionalization of the ring itself without cleavage is also possible, though often more challenging. One potential route is through the deprotonation of a C-H bond on the cyclopropyl ring using a strong base, such as an organolithium reagent. The resulting cyclopropyl anion could then react with various electrophiles to introduce new functional groups. The position of deprotonation would be directed by the phenylsulfanyl group. For instance, deprotonation of the carbon alpha to the sulfur atom in related aryl cyclopropyl sulfides has been reported, allowing for subsequent reactions with electrophiles.

Rearrangement Reactions Involving the Cyclopropyl Group

The cyclopropyl group, a three-membered carbocycle, is characterized by significant ring strain, which can be released in various chemical transformations, leading to rearranged products. In the context of arylcyclopropanes, these rearrangements can be initiated by thermal, photochemical, or catalytic methods. While specific studies on this compound are not extensively documented, the reactivity of analogous arylcyclopropanes provides a strong basis for predicting its behavior.

Thermal rearrangements of arylcyclopropanes can lead to a variety of products depending on the substitution pattern and reaction conditions. For instance, the vinylcyclopropane-cyclopentene rearrangement is a well-established thermal process where a vinyl-substituted cyclopropane isomerizes to a cyclopentene (B43876) ring. wikipedia.org In the case of this compound, while it lacks the vinyl group necessary for this specific named reaction, other thermal rearrangements could be envisaged. Thermolysis of certain 2-arylcyclopropanes bearing activating groups has been shown to yield 1-naphthol (B170400) derivatives, indicating a significant reorganization of the carbon skeleton. rsc.org It is conceivable that under high temperatures, this compound could undergo homolytic cleavage of a cyclopropyl C-C bond to form a diradical intermediate, which could then rearrange in various ways, potentially involving the neighboring phenylsulfanyl group.

Photocatalysis offers a milder alternative for initiating rearrangements in arylcyclopropanes. Visible-light-mediated single-electron oxidation of arylcyclopropanes can generate reactive radical cations that undergo subsequent ring-opening and functionalization. rsc.org For this compound, photo-induced single-electron transfer from the electron-rich aromatic ring could lead to a radical cation. The fate of this intermediate would be influenced by the presence of the phenylsulfanyl group. Nucleophilic attack on the cyclopropyl ring, either intramolecularly by the sulfur atom or intermolecularly by a solvent or another nucleophile, could lead to ring-opened products. Mechanistic studies on photosensitized nucleophilic substitution reactions of arylcyclopropanes have shown that these reactions can proceed stereospecifically with inversion of configuration. acs.org

The presence of the phenylsulfanyl group is expected to play a significant role in the rearrangement pathways of the cyclopropyl group. The sulfur atom, with its lone pairs of electrons, could participate in the stabilization of intermediates or directly engage in the reaction mechanism. For example, in a cationic rearrangement pathway, the sulfur atom could act as an internal nucleophile, leading to the formation of sulfur-containing heterocyclic compounds.

Reactions Involving the Benzene (B151609) Ring

The benzene ring of this compound is susceptible to a range of transformations, including electrophilic aromatic substitution, directed ortho metalation, and C-H activation. The regiochemical outcome of these reactions is dictated by the directing effects of the two substituents: the cyclopropyl group and the phenylsulfanyl group.

Electrophilic Aromatic Substitution Reactions

In electrophilic aromatic substitution (EAS) reactions, the phenylsulfanyl group is an ortho, para-directing group. organicchemistrytutor.comlibretexts.org This is due to the ability of the sulfur atom's lone pairs to donate electron density to the benzene ring through resonance, which stabilizes the arenium ion intermediate formed during the attack of an electrophile at the ortho and para positions. youtube.com However, compared to an alkoxy group (as in anisole), the thiomethyl group (as in thioanisole) is a weaker activating group. pearson.comyoutube.com This is because the overlap between the 3p orbital of sulfur and the 2p orbitals of the benzene ring carbons is less effective than the 2p-2p overlap in anisole (B1667542). youtube.com The cyclopropyl group is also known to be an ortho, para-directing and activating group, due to the ability of its Walsh orbitals to overlap with the p-system of the benzene ring.

Given that both substituents direct to the ortho and para positions, the substitution pattern on this compound will be a result of the combined influence of both groups. The positions ortho and para to the phenylsulfanyl group are C3, C5 (meta to cyclopropyl), and C1 (already substituted). The positions ortho and para to the cyclopropyl group are C6 (ortho to phenylsulfanyl), C4 (para to phenylsulfanyl), and C2 (already substituted). Therefore, electrophilic attack is most likely to occur at the C4 and C6 positions, which are activated by both groups. The steric hindrance from the adjacent cyclopropyl and phenylsulfanyl groups might influence the ratio of para to ortho substitution.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. For example, nitration of thioanisole (B89551) typically yields a mixture of ortho- and para-nitrothioanisole, with the para isomer being the major product. pearson.com A similar outcome would be expected for this compound.

| Reaction | Reagents | Expected Major Products |

| Nitration | HNO₃, H₂SO₄ | 1-Cyclopropyl-4-nitro-2-(phenylsulfanyl)benzene and 1-Cyclopropyl-6-nitro-2-(phenylsulfanyl)benzene |

| Bromination | Br₂, FeBr₃ | 4-Bromo-1-cyclopropyl-2-(phenylsulfanyl)benzene and 6-Bromo-1-cyclopropyl-2-(phenylsulfanyl)benzene |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 4-Acyl-1-cyclopropyl-2-(phenylsulfanyl)benzene and 6-Acyl-1-cyclopropyl-2-(phenylsulfanyl)benzene |

Directed Ortho Metalation (DOM) Strategies

Directed ortho metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.org This method relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. baranlab.org The phenylsulfanyl group, like other sulfur-containing functionalities, can act as a DMG. The sulfur atom's lone pair can coordinate to the lithium atom of a strong base like n-butyllithium, directing the deprotonation to the C3 position of the benzene ring. unblog.frwikipedia.org

For this compound, DoM would provide a highly regioselective method to introduce a wide range of electrophiles at the C3 position, a position that is not easily accessible through classical electrophilic aromatic substitution. The resulting aryllithium intermediate can be trapped with various electrophiles to yield ortho-functionalized products.

| Electrophile | Reagent | Product |

| Trimethylsilyl chloride | Me₃SiCl | 1-Cyclopropyl-3-(trimethylsilyl)-2-(phenylsulfanyl)benzene |

| Carbon dioxide | CO₂ | 3-Cyclopropyl-2-(phenylsulfanyl)benzoic acid |

| Aldehydes/Ketones | RCHO/RCOR' | (3-Cyclopropyl-2-(phenylsulfanyl)phenyl)(R)methanol / (3-Cyclopropyl-2-(phenylsulfanyl)phenyl)(R)(R')methanol |

| Alkyl halides | RX | 3-Alkyl-1-cyclopropyl-2-(phenylsulfanyl)benzene |

This strategy offers a significant advantage over traditional EAS by providing access to a different regioisomer with high selectivity.

C-H Activation and Functionalization Studies

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of C-H bonds, offering an atom- and step-economical alternative to classical cross-coupling reactions. acs.org The phenylsulfanyl group can act as a directing group in such transformations. Palladium-catalyzed reactions, for instance, have been developed for the direct thiolation and arylation of arenes bearing directing groups. researchgate.netrsc.org

In the context of this compound, the phenylsulfanyl group could direct a transition metal catalyst to activate the C-H bond at the C3 position. This would allow for the introduction of various functional groups through cross-coupling reactions. For example, palladium-catalyzed C-H functionalization with arylsulfonyl chlorides has been shown to form C-S bonds, leading to the synthesis of arylsulfones. acs.orgresearchgate.net While specific studies on this compound are lacking, the existing literature on aryl sulfides suggests that this would be a viable strategy for its functionalization. organic-chemistry.org

The development of C-H activation methodologies for this substrate would open up new avenues for the synthesis of complex molecules, leveraging the directing ability of the inherent phenylsulfanyl group to achieve high regioselectivity.

Mechanistic Elucidation of Key Transformations

Understanding the mechanisms of the reactions involving this compound is crucial for controlling the reaction outcomes and designing new synthetic methodologies. This involves a combination of kinetic studies and computational analysis.

Kinetic Studies and Reaction Rate Determination

In Directed Ortho Metalation, the rate of lithiation is dependent on several factors, including the nature of the directing group, the strength of the base, the solvent, and the temperature. The coordination of the organolithium reagent to the directing group is a key step in the mechanism, and the strength of this interaction can influence the reaction rate. Kinetic studies on DoM reactions often reveal complex behavior due to the aggregation of organolithium reagents in solution. nih.gov For this compound, the rate of ortho-lithiation would be expected to be comparable to that of other aryl sulfides under similar conditions.

Isotopic Labeling Experiments for Pathway Tracing

Isotopic labeling is a powerful technique used to trace the pathways of chemical reactions by replacing one or more atoms of a reactant with their isotopes. This allows for the tracking of these labeled atoms through the course of the reaction to the final products, providing invaluable insight into the reaction mechanism. While specific isotopic labeling experiments for this compound are not extensively documented in publicly available research, the principles of such experiments can be applied to hypothesize how its reaction pathways could be elucidated.

Common isotopes used in these studies include deuterium (B1214612) (²H or D) and carbon-13 (¹³C). alfa-chemistry.comx-chemrx.com These stable isotopes can be incorporated into the this compound molecule at specific positions. wikipedia.org For instance, deuterium could replace a hydrogen atom on the cyclopropyl ring or the benzene ring. Similarly, a carbon atom in the cyclopropyl or benzene moieties could be replaced with ¹³C. alfa-chemistry.com

Hypothetical Application of Isotopic Labeling:

In a hypothetical rearrangement or ring-opening reaction of the cyclopropyl group, labeling the carbons of the cyclopropane ring with ¹³C would be crucial. By analyzing the distribution of ¹³C in the resulting product(s) using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS), the precise mechanism of bond cleavage and formation can be determined.

For example, if the cyclopropyl ring were to open and form a new substituent on the benzene ring, the position of the ¹³C label in the final product would reveal which of the cyclopropane's C-C bonds were broken and how the atoms rearranged.

Similarly, deuterium labeling could be employed to study reactions involving C-H bond activation. By replacing specific hydrogen atoms with deuterium, a kinetic isotope effect may be observed, where the reaction rate is altered. This effect can provide evidence for the involvement of that specific C-H bond in the rate-determining step of the reaction.

The table below illustrates potential labeling strategies and the insights they could provide for understanding the reactivity of this compound.

| Isotope Label | Position of Label | Potential Reaction Studied | Information Gained |

| ¹³C | Cyclopropyl Ring | Ring-opening/rearrangement | Pathway of carbon skeleton rearrangement |

| ¹³C | Benzene Ring | Aromatic substitution | Identification of ipso-substitution or migration |

| ²H (D) | Cyclopropyl Ring (α- to phenyl) | C-H activation | Involvement of the benzylic C-H bond in the rate-determining step |

| ²H (D) | Benzene Ring | Electrophilic aromatic substitution | Mechanism of substituent directing effects |

These examples, while hypothetical for this specific compound, are based on established methodologies in physical organic chemistry for elucidating reaction mechanisms. alfa-chemistry.comwikipedia.org

Identification of Reactive Intermediates

The identification of transient reactive intermediates is fundamental to understanding the detailed mechanism of a chemical reaction. For this compound, the nature of the reactive intermediates formed will largely depend on the reaction conditions. Based on the chemistry of its constituent functional groups—the aryl cyclopropane and the phenyl sulfide—several types of reactive intermediates can be postulated.

Aryl Radical Cations:

In the context of single-electron transfer (SET) oxidation, aryl cyclopropanes are known to form aryl radical cation intermediates. researchgate.netrsc.orgresearchgate.net This process involves the removal of an electron from the aromatic π-system. The formation of such a radical cation in this compound would likely lead to the weakening and potential cleavage of a C-C bond in the strained cyclopropyl ring. cdnsciencepub.com The resulting intermediate could then be trapped by a nucleophile or undergo further rearrangement. Computational studies on related systems have supported the formation of these radical cations and their subsequent reaction pathways. rsc.org

Carbocation Intermediates:

In the presence of strong acids or under conditions that promote electrophilic attack on the cyclopropyl ring, carbocation intermediates are likely to be formed. Protonation or electrophilic addition to the cyclopropane ring can induce ring-opening to generate a more stable benzylic carbocation. The presence of the phenylsulfanyl group, particularly its sulfur atom with lone pairs of electrons, could potentially influence the stability and subsequent reactions of such a carbocation.

Sulfur-Centered Intermediates:

The phenylsulfanyl moiety can also be the site of reactivity. For instance, in oxidation reactions, the sulfur atom can be oxidized. While specific studies on this compound are not prevalent, research on analogous aryl sulfides has shown the formation of sulfur-centered radical cations or sulfonium ions as reactive intermediates, depending on the oxidant and reaction conditions.

The table below summarizes the potential reactive intermediates and the types of reactions in which they might be formed.

| Reactive Intermediate | Potential Formation Reaction | Consequence/Subsequent Reaction |

| Aryl Radical Cation | Single-Electron Transfer (SET) Oxidation | Ring-opening of the cyclopropyl group |

| Benzylic Carbocation | Acid-catalyzed ring-opening | Nucleophilic attack, rearrangement |

| Sulfur-centered Radical Cation | Oxidation of the sulfide group | Further oxidation, reaction with nucleophiles |

| Sulfonium Ion | Reaction with electrophiles at sulfur | Nucleophilic substitution at sulfur |

Experimental techniques such as transient absorption spectroscopy, electron paramagnetic resonance (EPR) spectroscopy (for radical species), and trapping experiments with specific reagents are typically employed to detect and characterize such short-lived intermediates.

Computational and Theoretical Studies on 1 Cyclopropyl 2 Phenylsulfanyl Benzene

Density Functional Theory (DFT) Studies of Reaction Mechanisms:DFT is a powerful tool for modeling chemical reactions.

Reaction Energetics and Activation Barriers:These calculations would determine the overall energy change of a reaction and the height of the energy barrier that must be overcome for the reaction to occur. This information is key to understanding reaction rates and feasibility.

Until such dedicated computational studies are performed and published for 1-Cyclopropyl-2-(phenylsulfanyl)benzene, a detailed and scientifically accurate article on its theoretical chemistry cannot be compiled. The scientific community awaits future research to illuminate the computational and theoretical properties of this intriguing molecule.

Molecular Dynamics Simulations for Conformational Sampling

A hypothetical MD simulation study would likely involve placing the molecule in a simulated solvent box and calculating the forces between atoms over a series of time steps. This would allow for the exploration of different energy minima on the potential energy surface, revealing the most stable and frequently adopted conformations. Key parameters that would be analyzed include dihedral angles, bond lengths, and bond angles to map out the conformational space available to the molecule. However, at present, specific studies detailing such simulations for this compound are not available.

Computational Prediction of Spectroscopic Parameters (excluding actual data)

Computational chemistry offers a suite of tools to predict the spectroscopic properties of molecules, which can be invaluable for interpreting experimental data or for identifying unknown compounds. For this compound, theoretical predictions of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra would be of significant interest.

These predictions are typically performed using quantum mechanical methods, such as Density Functional Theory (DFT). By calculating the optimized geometry of the molecule, one can then compute various properties. For instance, NMR chemical shifts can be predicted by calculating the magnetic shielding tensors of the nuclei. Similarly, IR spectra can be simulated by computing the vibrational frequencies and their corresponding intensities. The electronic transitions that give rise to UV-Vis absorption can be predicted by calculating the excited states of the molecule.

While the theoretical basis for these predictions is well-established, specific computational data for the predicted spectroscopic parameters of this compound have not been published. The following table outlines the types of data that would be generated from such a computational study.

Table 1: Hypothetical Computationally Predicted Spectroscopic Parameters for this compound

| Parameter Type | Predicted Data (Illustrative) |

| ¹H NMR Chemical Shifts (ppm) | Aromatic Protons: δ 7.0-7.5Cyclopropyl Protons: δ 0.5-1.5 |

| ¹³C NMR Chemical Shifts (ppm) | Aromatic Carbons: δ 120-140Cyclopropyl Carbons: δ 5-15 |

| Key IR Vibrational Frequencies (cm⁻¹) | C-H (Aromatic): ~3050-3100C-H (Cyclopropyl): ~3000-3080C=C (Aromatic): ~1450-1600C-S Stretch: ~600-700 |

| UV-Vis Absorption Maximum (λmax, nm) | π → π* transitions of the aromatic systems |

It is important to reiterate that the values presented in the table are illustrative of the type of data that would be generated and are not based on actual computational results for this compound.

Advanced Applications of 1 Cyclopropyl 2 Phenylsulfanyl Benzene in Chemical Synthesis and Materials Science

Role as a Synthetic Building Block in Complex Organic Synthesis

The structural arrangement of 1-cyclopropyl-2-(phenylsulfanyl)benzene provides a versatile platform for constructing more complex molecular architectures. The presence of the strained cyclopropyl (B3062369) ring, the nucleophilic sulfur atom, and the aromatic system allows for a variety of chemical transformations.

Precursor for Heterocyclic Compound Synthesis

While direct, extensive literature on the conversion of this compound into heterocyclic systems is limited, its structure is analogous to precursors used in well-established cyclization reactions. The ortho-positioning of the cyclopropyl and phenylsulfanyl groups is key for potential intramolecular reactions. For instance, transformations involving the activation of the cyclopropyl ring or functionalization of the aromatic ring could lead to the formation of sulfur-containing heterocycles. The aryl sulfide (B99878) moiety itself is a common feature in the synthesis of compounds like phenothiazines or other sulfur-bridged cyclic systems, suggesting a potential pathway for future synthetic exploration with this specific substrate.

Intermediate in the Preparation of Advanced Organic Scaffolds

Aryl cyclopropyl sulfides are recognized as valuable synthons in organic synthesis. beilstein-journals.org A general and effective method for the preparation of this class of compounds involves the copper-promoted S-cyclopropylation of thiophenols with cyclopropylboronic acid. beilstein-journals.orgnih.govresearchgate.net This reaction is notable for its tolerance of various substituents on the aromatic ring, including those in the ortho position, making it a viable route for synthesizing this compound. beilstein-journals.orgnih.govresearchgate.net

Once formed, the compound serves as a valuable intermediate. The proton on the carbon atom alpha to the sulfur can be deprotonated using a strong base, creating a stabilized carbanion. beilstein-journals.org This nucleophilic species can then react with a range of electrophiles, such as alkyl halides or epoxides, to build more elaborate molecular frameworks. beilstein-journals.org This reactivity highlights the role of this compound as an intermediate for introducing the cyclopropylthio group into larger, more complex organic structures relevant to medicinal chemistry and other fields. researchgate.net

| Reactant 1 | Reactant 2 | Catalyst/Promoter | General Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| Thiophenol derivative (e.g., 2-cyclopropylthiophenol) | Cyclopropylboronic Acid | Copper(II) Acetate | Simple, moderate temperature conditions | Aryl Cyclopropyl Sulfide | beilstein-journals.org |

Applications in Materials Science and Organic Electronics

The unique electronic and structural characteristics of this compound suggest its potential for use in materials science; however, specific research into these applications appears to be in a nascent stage.

Integration into Polymer Architectures

Currently, there is limited publicly available research detailing the direct integration of this compound as a monomer or functional unit within polymer architectures. The development of polymers often requires monomers with specific reactive handles suitable for polymerization reactions (e.g., vinyl groups, halides for cross-coupling, etc.). While the base structure of this compound could be modified to include such functionalities, studies describing these specific polymers have not been prominently reported.

Role in Supramolecular Assemblies

The formation of well-ordered supramolecular structures relies on specific non-covalent interactions between molecules, such as hydrogen bonding, pi-stacking, or van der Waals forces. The aromatic rings of this compound could potentially participate in pi-stacking interactions. However, detailed crystallographic or solution-state studies describing the self-assembly or host-guest chemistry of this specific compound are not widely available in the scientific literature. Therefore, its role in designing complex supramolecular assemblies remains an area for future investigation.

Advanced Spectroscopic and Analytical Characterization Methodologies for 1 Cyclopropyl 2 Phenylsulfanyl Benzene

Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of 1-Cyclopropyl-2-(phenylsulfanyl)benzene in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within the molecule.

Due to the absence of direct experimental data in the literature for this compound, the following table of predicted ¹H and ¹³C NMR chemical shifts has been generated based on established increments for cyclopropyl (B3062369) and phenylsulfanyl substituents on a benzene (B151609) ring.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Cyclopropyl CH | 2.10 - 2.50 (m) | 15.0 - 20.0 |

| Cyclopropyl CH₂ | 0.60 - 1.10 (m) | 8.0 - 12.0 |

| Aromatic H (ortho to cyclopropyl) | 7.10 - 7.20 (d) | 128.0 - 130.0 |

| Aromatic H (meta to cyclopropyl) | 7.20 - 7.35 (m) | 126.0 - 128.0 |

| Aromatic H (para to cyclopropyl) | 7.00 - 7.15 (t) | 125.0 - 127.0 |

| Aromatic H (ortho to phenylsulfanyl) | 7.30 - 7.45 (d) | 131.0 - 133.0 |

| Aromatic H (meta to phenylsulfanyl) | 7.15 - 7.30 (m) | 129.0 - 131.0 |

| Aromatic H (para to phenylsulfanyl) | 7.05 - 7.20 (t) | 127.0 - 129.0 |

| Quaternary C (ipso-cyclopropyl) | - | 145.0 - 150.0 |

| Quaternary C (ipso-phenylsulfanyl) | - | 135.0 - 140.0 |

| Quaternary C (phenylsulfanyl C-1') | - | 138.0 - 142.0 |

Note: These are estimated values and actual experimental data may vary. Coupling patterns are denoted as (m) for multiplet, (d) for doublet, and (t) for triplet.

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Structural Elucidation

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure of this compound by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this compound, COSY would show correlations between the methine and methylene (B1212753) protons of the cyclopropyl group, as well as between adjacent protons on the two aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This technique would definitively assign the proton signals to their corresponding carbon atoms in both the cyclopropyl and aromatic moieties.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying the connectivity between the cyclopropyl group, the phenylsulfanyl group, and the central benzene ring. For instance, correlations would be expected between the cyclopropyl methine proton and the ipso-carbon of the benzene ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing through-space correlations. This can help to determine the preferred conformation of the molecule, particularly the relative orientation of the cyclopropyl and phenylsulfanyl substituents.

Solid-State NMR Spectroscopy for Crystalline Structure Analysis

Solid-State NMR (ssNMR) spectroscopy provides valuable information about the structure and dynamics of this compound in its crystalline form. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by these interactions, offering insights into the local environment of each nucleus. Techniques such as Cross-Polarization Magic Angle Spinning (CP-MAS) are employed to enhance the signal of low-abundance nuclei like ¹³C and to narrow the spectral lines. By analyzing the chemical shift anisotropy and dipolar couplings, ssNMR can be used to determine internuclear distances and torsion angles, complementing data from X-ray diffraction. acs.orgnih.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Elemental Composition Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) of an ion with high accuracy (typically to within a few parts per million), HRMS allows for the unambiguous determination of the molecular formula. acs.org For this compound (C₁₅H₁₄S), the expected monoisotopic mass would be calculated and compared to the experimental value.

The fragmentation pattern observed in the mass spectrum provides further structural information. Common fragmentation pathways for aryl sulfides include cleavage of the C-S bond. miamioh.edunih.gov The predicted major fragments for this compound are presented in the table below.

| Predicted Fragment Ion | m/z | Possible Structure |

| [M]⁺ | 226.08 | Molecular Ion |

| [M - C₃H₅]⁺ | 185.05 | Loss of cyclopropyl radical |

| [M - C₆H₅S]⁺ | 117.07 | Loss of phenylsulfanyl radical |

| [C₆H₅S]⁺ | 109.02 | Phenylsulfanyl cation |

| [C₉H₉]⁺ | 117.07 | Cyclopropylphenyl cation |

Single Crystal X-ray Diffraction for Absolute Stereochemistry and Crystal Packing Analysis

Single Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the three-dimensional atomic arrangement of this compound in the solid state. creative-biostructure.comcarleton.edurigaku.com This technique can provide precise measurements of bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule. For chiral molecules, SC-XRD can also be used to determine the absolute stereochemistry.

While a crystal structure for this compound is not publicly available, analysis of related aryl sulfide (B99878) structures suggests that the molecule would likely adopt a non-planar conformation. rsc.orgnih.govnih.gov The dihedral angle between the two aromatic rings would be a key structural parameter. The crystal packing is expected to be governed by van der Waals forces and potentially weak C-H···π interactions involving the aromatic rings. nih.gov

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within this compound. nih.govresearchgate.net The vibrational modes are sensitive to the molecular structure and conformation.

The expected characteristic vibrational frequencies for this compound are summarized below.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H stretch | 3100 - 3000 | Medium to Weak |

| Cyclopropyl C-H stretch | 3080 - 2980 | Medium |

| Aromatic C=C stretch | 1600 - 1450 | Medium to Strong |

| C-S stretch | 700 - 600 | Weak to Medium |

Analysis of the fingerprint region (below 1500 cm⁻¹) can provide more detailed structural information and insights into the conformational isomers present in a sample.

Advanced Chromatographic-Mass Spectrometric Techniques (e.g., GC-MS/MS, LC-MS/MS) for Purity Assessment and Impurity Profiling

Advanced chromatographic techniques coupled with mass spectrometry are essential for assessing the purity of this compound and for identifying and quantifying any impurities. chimia.chijprajournal.comnih.gov

GC-MS/MS (Gas Chromatography-Tandem Mass Spectrometry): Given the likely volatility of this compound, GC-MS is a suitable technique for its analysis. The use of a tandem mass spectrometer (MS/MS) enhances selectivity and sensitivity, allowing for the detection of trace-level impurities even in the presence of a large excess of the main compound.

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): LC-MS/MS is a versatile technique that can be used for the analysis of a wide range of compounds, including those that are not amenable to GC. shimadzu.com Reversed-phase HPLC would likely be the method of choice for separating this compound from its potential impurities. The high sensitivity and specificity of MS/MS detection are critical for impurity profiling in pharmaceutical and fine chemical applications. chimia.ch

These techniques are crucial for quality control, ensuring that the purity of this compound meets the required specifications and for identifying any process-related impurities or degradation products.

Future Research Directions and Perspectives on 1 Cyclopropyl 2 Phenylsulfanyl Benzene

Exploration of Novel and Efficient Catalytic Transformations

Future research will likely focus on leveraging the distinct reactivity of 1-Cyclopropyl-2-(phenylsulfanyl)benzene in novel catalytic transformations. The presence of the aryl sulfide (B99878) bond opens avenues for advanced cross-coupling strategies. A significant area of exploration is the use of nickel-catalyzed aryl exchange reactions, which would allow for the substitution of the phenylsulfanyl group or the cyclopropylbenzene (B146485) group with other aryl fragments. organic-chemistry.orgsciencedaily.comchemrxiv.orgacs.org This thiol-free approach circumvents the use of odorous and toxic reagents, representing a greener and more efficient route to complex aryl sulfides. organic-chemistry.orgsciencedaily.com

Furthermore, the development of catalytic systems for C–S bond formation and cleavage is a burgeoning field. nih.gov Methodologies utilizing transition metals like palladium and copper to mediate sulfide transfer reactions could be adapted for this compound, enabling its use as a donor of the phenylsulfanyl group in the synthesis of other high-value compounds. nih.gov Research into decarbonylative thioetherification could also provide new synthetic routes where carboxylic acids are used as precursors, avoiding traditional aryl halide chemistry. nih.gov The ultimate goal is to develop catalytic cycles that are not only efficient and high-yielding but also tolerant of a wide range of functional groups, making these transformations applicable to complex molecule synthesis. nih.gov

Discovery of Unprecedented Reactivity Patterns and Rearrangements

The high ring strain of the cyclopropyl (B3062369) group in this compound is a reservoir of chemical potential, suggesting that future research could uncover unique reactivity and molecular rearrangements. Aryl cyclopropyl sulfides are known to be remarkable synthons in organic synthesis. beilstein-journals.orgnih.gov For instance, deprotonation of the carbon alpha to the sulfur atom can generate a cyclopropyllithium species, which can react with various electrophiles. beilstein-journals.orgnih.gov

A particularly promising avenue is the exploration of ring-expansion reactions. Under specific conditions, such as treatment with certain acids or reagents, the three-membered ring can rearrange to form larger carbocycles like cyclobutanones. beilstein-journals.orgnih.gov The study of thermal or photochemical rearrangements could also yield novel transformations. For example, the di-π-methane rearrangement, observed in other 1,4-diene systems, might be accessible through photochemical stimulation, leading to vinylcyclopropane (B126155) derivatives. wikipedia.org Additionally, the generation of cyclopropyl carbenes from related precursors is known to result in ring expansion to cyclobutenes, a pathway that could be explored from derivatives of this compound. researchgate.net Investigating these pathways could lead to the discovery of unprecedented skeletal reorganizations and provide rapid access to complex molecular architectures. researchgate.net

Development of Bio-inspired or Biocatalytic Synthetic Pathways

The increasing demand for enantiomerically pure compounds in the pharmaceutical industry makes the development of biocatalytic routes a high-priority research direction. While natural cyclopropanation enzymes exist, their substrate scope is often limited. nih.gov A key future direction is the engineering of enzymes, such as cytochrome P450s or promiscuous tautomerases, to perform asymmetric cyclopropanation on precursors of this compound. nih.govresearchgate.net These biocatalytic methods can offer excellent stereocontrol, affording products with high diastereo- and enantiopurity under mild, environmentally friendly conditions. nih.gov

Engineered heme-dependent enzymes have shown immense potential for creating C-C bonds via carbene transfer mechanisms, a strategy that could be adapted to form the cyclopropyl ring in this specific molecule. researchgate.netacs.org Diversity-oriented enzymatic synthesis could be employed to produce a range of derivatized cyclopropane (B1198618) building blocks, which can then be used in subsequent chemical steps to assemble the final target. acs.org By creating biocatalysts that can generate chiral motifs with functional handles, researchers can streamline the production of diverse and stereopure cyclopropane-containing molecules for various applications. acs.org

Integration into Smart Materials and Responsive Systems

The unique electronic properties of its constituent parts make this compound an intriguing candidate for integration into smart materials and responsive systems. The phenylsulfanyl group can influence the electronic characteristics of a material, while the cyclopropyl group, with its high strain and unique bonding, can act as a sterically demanding and electronically distinct component.

Future research could explore the incorporation of this molecule or its derivatives as monomers in polymerization reactions. The resulting polymers could exhibit novel properties, such as altered conductivity, thermal stability, or responsiveness to external stimuli like light or pH. For example, the development of polysulfate plastics through Sulfur Fluoride Exchange (SuFEx) click chemistry represents a powerful method for creating new materials where this compound could serve as a key building block. scripps.edu Furthermore, the specific arrangement of the aromatic rings and the sulfide linker could be exploited in the design of organic semiconductors or components of photothermal polymeric materials. nih.gov The goal would be to create materials where the molecule's specific structure translates into a measurable and useful macroscopic property.

Challenges and Opportunities in Scaling Up Synthesis and Applications

While the potential applications are vast, significant challenges must be addressed to enable the large-scale synthesis of this compound. Current synthetic methods, such as the copper-promoted S-cyclopropylation of thiophenols using cyclopropylboronic acid, are effective at the lab scale but may face hurdles in industrial production. beilstein-journals.orgnih.govnih.gov Key challenges include the cost and availability of starting materials like cyclopropylboronic acid, the efficiency and recyclability of the metal catalyst, and the need for potentially harsh reaction conditions. beilstein-journals.orgnanomaterchem.com

However, overcoming these challenges presents significant opportunities. The development of more robust, efficient, and sustainable catalytic systems, perhaps using earth-abundant metals or microwave-assisted protocols, could dramatically improve scalability. nanomaterchem.comorganic-chemistry.org The opportunity lies in the high value of the potential downstream products. Aryl sulfides and cyclopropane-containing molecules are prevalent motifs in pharmaceuticals and agrochemicals. nih.govacs.org By establishing a cost-effective and scalable synthesis for this compound, the chemical industry could unlock access to a versatile building block for the rapid assembly of new drugs, materials, and other high-value chemical products.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.